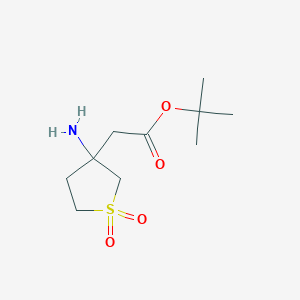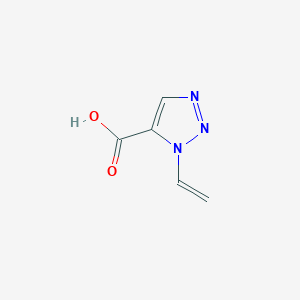
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate, also known as TADA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TADA is a thiol-based compound that has been shown to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate is not fully understood. However, it has been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit unique biochemical and physiological effects. This compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its anti-cancer properties. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate in lab experiments is its well-established synthesis method. Additionally, this compound has been shown to exhibit potent anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration method for this compound.
Future Directions
There are several future directions for research on Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate. One area of interest is in the development of this compound-based therapies for the treatment of cancer. Additionally, further research is needed to determine the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, there is a need for further research on the toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate involves the reaction between tert-butyl 2-bromoacetate and 3-amino-1,1-dioxothiolane-3-carboxylic acid in the presence of a base. The resulting product is then purified using column chromatography. The synthesis of this compound has been well-established and has been reported in several scientific papers.
Scientific Research Applications
Tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate has been shown to have potential therapeutic applications in various fields of scientific research. One of the primary areas of interest is in the treatment of cancer. This compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
properties
IUPAC Name |
tert-butyl 2-(3-amino-1,1-dioxothiolan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c1-9(2,3)15-8(12)6-10(11)4-5-16(13,14)7-10/h4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOYWOOHVPBACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCS(=O)(=O)C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2-{4-[1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-methylacetamide](/img/structure/B2583337.png)

![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)

![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

![1H,2H,3H,4H,6H,7H,8H,9H-cyclohexa[g]isoquinoline hydrochloride](/img/structure/B2583346.png)
![(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2583347.png)
